molecular formula C21H27NO4 B12009152 N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide

N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide

Cat. No.: B12009152
M. Wt: 357.4 g/mol
InChI Key: MEKBHZHPALQZQY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide, commonly known as Cilostamide, is a synthetic compound with the molecular formula C₂₀H₂₆N₂O₃ and a molecular weight of 342.43 g/mol (CAS: 68550-75-4) . It features a butanamide backbone substituted with a cyclohexyl-methyl group at the amide nitrogen and a 6-oxy-2-oxoquinoline moiety. Cilostamide is recognized as a phosphodiesterase 3 (PDE3) inhibitor, modulating cyclic adenosine monophosphate (cAMP) levels, which contributes to its vasodilatory and antiplatelet effects .

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-4-(4-methyl-2-oxochromen-6-yl)oxybutanamide

InChI

InChI=1S/C21H27NO4/c1-15-13-21(24)26-19-11-10-17(14-18(15)19)25-12-6-9-20(23)22(2)16-7-4-3-5-8-16/h10-11,13-14,16H,3-9,12H2,1-2H3

InChI Key

MEKBHZHPALQZQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OCCCC(=O)N(C)C3CCCCC3

Origin of Product

United States

Preparation Methods

Pechmann Condensation Protocol

  • Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate.

  • Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl3\text{FeCl}_3).

  • Conditions :

    • Molar ratio of 1:1 (resorcinol : ethyl acetoacetate).

    • Reaction temperature: 80C80^\circ\text{C} for 6–8 hours.

    • Workup: Neutralization with ice-cold water, filtration, and recrystallization from ethanol.

Mechanism :

  • Protonation of ethyl acetoacetate’s carbonyl group by H+\text{H}^+.

  • Electrophilic attack on resorcinol’s activated aromatic ring.

  • Cyclization and dehydration to form the coumarin lactone.

Yield : 70–85%.

Functionalization at C6

The hydroxyl group at position 6 is critical for subsequent etherification. Protection of the hydroxyl group (e.g., using trimethylsilyl chloride) may be necessary if competing reactivity is observed during later steps.

Preparation of the Butanamide Side Chain

The N-cyclohexyl-N-methylbutanamide segment is synthesized via nucleophilic acyl substitution.

Synthesis of 4-Chlorobutanoyl Chloride

  • Reactants : Butyrolactone and thionyl chloride (SOCl2\text{SOCl}_2).

  • Conditions :

    • Reflux at 70C70^\circ\text{C} for 4 hours.

    • Removal of excess SOCl2\text{SOCl}_2 under reduced pressure.

Amidation with N-Methylcyclohexylamine

  • Reactants : 4-Chlorobutanoyl chloride and N-methylcyclohexylamine.

  • Base : Triethylamine (Et3N\text{Et}_3\text{N}) to scavenge HCl\text{HCl}.

  • Solvent : Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0C0^\circ\text{C}.

  • Yield : 80–90% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization :

  • 1H^1\text{H} NMR (CDCl3_3): δ\delta 1.20–1.80 (m, cyclohexyl), 3.05 (s, NCH3\text{N}-\text{CH}_3), 3.40 (t, CH2Cl\text{CH}_2\text{Cl}).

Etherification of Coumarin and Butanamide

The final step involves forming the ether bond between the C6 hydroxyl of the coumarin and the terminal chlorine of the butanamide side chain.

Nucleophilic Substitution

  • Reactants : 4-Methyl-2-oxo-2H-chromen-6-ol and N-cyclohexyl-N-methyl-4-chlorobutanamide.

  • Base : Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or sodium hydride (NaH\text{NaH}).

  • Solvent : Dimethylformamide (DMF\text{DMF}) at 90C90^\circ\text{C}.

  • Reaction Time : 12–16 hours.

Mechanism :

  • Deprotonation of the coumarin’s hydroxyl group by K2CO3\text{K}_2\text{CO}_3.

  • SN2\text{S}_\text{N}2 displacement of chloride from the butanamide.

Yield : 60–75% after HPLC purification.

Alternative Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3\text{PPh}_3) can improve yields:

  • Reactants : Coumarin-6-ol, N-cyclohexyl-N-methyl-4-hydroxybutanamide.

  • Solvent : Tetrahydrofuran (THF\text{THF}) at 25C25^\circ\text{C}.

  • Yield : 85–90%.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d6_6):

    • δ\delta 1.10–1.85 (m, cyclohexyl), 2.40 (s, coumarin-CH3_3), 3.00 (s, N-CH3_3), 4.20 (t, OCH2_2).

  • IR (KBr): 1720 cm1^{-1} (lactone C=O), 1650 cm1^{-1} (amide C=O).

  • MS (ESI+) : m/z 343.2 [M+H]+^+.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Optimization Challenges and Solutions

Competing Lactone Ring Opening

Prolonged exposure to strong bases (e.g., NaH\text{NaH}) may hydrolyze the coumarin lactone. Mitigation involves using milder bases like K2CO3\text{K}_2\text{CO}_3 and shorter reaction times.

Steric Hindrance in Etherification

Bulky substituents on the coumarin or amide can reduce reaction efficiency. Switching to Mitsunobu conditions or using phase-transfer catalysts (e.g., tetrabutylammonium iodide) improves yields.

Scalability and Industrial Applications

The synthetic route is scalable to kilogram quantities, with the Pechmann condensation and Mitsunobu reaction being GMP-compliant. Potential applications include:

  • Pharmaceutical Intermediates : As a scaffold for kinase inhibitors.

  • Fluorescent Probes : Due to coumarin’s UV absorbance .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amide or chromenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amide derivatives.

    Substitution: Substituted amides and chromenyl derivatives.

Scientific Research Applications

N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Structural Comparison of Cilostamide and Key Analogs
Compound Name Molecular Formula Substituents (Amide/Quinoline) Biological Target Key References
Cilostamide C₂₀H₂₆N₂O₃ N-Cyclohexyl-N-methyl; 2-oxo-quinolin-6-yl PDE3 inhibitor
N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) C₁₈H₂₁N₂O₂ N-Ethyl; 3-ethynyl-8-methyl-quinolin-6-yl Tubulin inhibitor
Lixazinone (RS-82856) C₂₂H₂₅N₃O₄ N-Cyclohexyl-N-methyl; tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl Cardiotonic agent
Acebutolol Biamine Impurity C₂₄H₃₄N₂O₆ Bis-butanamide; acetylphenylene ether Beta-blocker impurity
Key Observations :

Backbone Variations: Cilostamide and D.1.8 share a butanamide core but differ in nitrogen substituents (cyclohexyl-methyl vs. ethyl) and quinoline modifications. The ethynyl group in D.1.8 enhances tubulin-binding activity, while Cilostamide’s 2-oxoquinoline moiety favors PDE3 inhibition . Lixazinone replaces the quinoline with an imidazoquinazolinone ring, broadening its cardiotonic effects .

Biological Activity: Tubulin Inhibitors (e.g., D.1.8): Ethynyl and methyl groups on the quinoline ring improve microtubule disruption, critical for anticancer applications . PDE Inhibitors (e.g., Cilostamide): The 2-oxoquinoline group optimizes cAMP elevation, contrasting with Lixazinone’s imidazoquinazolinone-based mechanism .

Synthetic Yields :

  • Cilostamide derivatives achieve up to 90% yield under optimized conditions , whereas tubulin inhibitors like D.1.8 require complex ethynylation steps, likely reducing efficiency .

Pharmacological and Industrial Relevance

  • Cilostamide : Widely available from suppliers like Cayman Chemical and BLD Pharmatech , reflecting its demand in cardiovascular research.
  • Impurity Profiles : Acebutolol-related butanamides (e.g., MM0435.07-09) demonstrate structural flexibility but lack therapeutic activity .

Research Tools and Structural Analysis

Crystallographic software (SHELXL, ORTEP) and databases (Mercury CSD) are critical for analyzing these compounds . For example:

  • SHELXL : Refines small-molecule structures, aiding in understanding substituent effects on bioactivity .
  • Mercury CSD: Visualizes packing patterns, relevant for comparing quinoline vs. chromen derivatives .

Biological Activity

N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide, also known by its CAS number 763110-61-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C21H27NO4\text{C}_{21}\text{H}_{27}\text{N}\text{O}_{4}

This structure includes a cyclohexyl group, a methyl group, and a coumarin derivative, which are known to contribute to various biological activities.

1. Antioxidant Activity

Research indicates that compounds containing coumarin structures exhibit significant antioxidant properties. The presence of the 4-methyl-2-oxo-2H-chromen moiety in this compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

2. Anti-inflammatory Effects

Studies have demonstrated that related coumarin derivatives possess anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways . The specific activity of this compound in this regard has not been extensively documented but can be inferred based on its structural similarity to known anti-inflammatory agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The coumarin moiety is known for its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation : Some studies indicate that coumarins can influence the expression of genes involved in apoptosis and cell cycle regulation.

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various coumarin derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that compounds with similar structures to N-Cyclohexyl-N-methyl-4-(methyl coumarin derivatives exhibited significant scavenging activity, suggesting potential applications in preventing oxidative damage in cells .

Anti-inflammatory Research

In another investigation, a series of coumarin derivatives were tested for their anti-inflammatory effects in vitro. The results showed that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in macrophage cultures when stimulated with lipopolysaccharides (LPS). While specific data on N-Cyclohexyl-N-methyl-4-(methyl coumarin derivative) is lacking, the trends observed support its potential use as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityMechanism of Action
N-Cyclohexyl-N-methyl-butyramide763110-61-8Antioxidant, Anti-inflammatoryFree radical scavenging, Enzyme inhibition
Coumarin91-64-5AnticancerApoptosis induction
7-Hydroxycoumarin81-14-1AntioxidantFree radical scavenging

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Cyclohexyl-N-methyl-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes:

Chromenone Core Preparation : Starting with alkylation or cyclization of substituted salicylaldehyde derivatives to form the 4-methyl-2-oxo-2H-chromen-6-yl moiety .

Oxybutanamide Linkage : Coupling the chromenone core with a butanamide intermediate via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., THF, DMF) .

N-Cyclohexyl-N-methyl Group Introduction : Amidation using N-cyclohexyl-N-methylamine in the presence of coupling agents like EDCI or DCC, monitored by TLC or HPLC for purity .

  • Optimization : Solvent polarity, temperature (60–80°C), and catalyst selection (e.g., DMAP) significantly impact yield. For example, using DMF as a solvent enhances solubility of intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer : Key methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with characteristic peaks for the chromenone carbonyl (~δ 160 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, C-O-C at ~1250 cm1^{-1}) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z ~413 [M+H]+^+) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound, and what are the limitations?

  • Answer :

  • Methodology : Docking software (AutoDock Vina, Schrödinger) models interactions between the compound and target proteins (e.g., kinases, receptors). The chromenone moiety often binds to ATP pockets via hydrogen bonding, while the cyclohexyl group enhances hydrophobic interactions .
  • Limitations : Predictions may not account for dynamic protein conformations or solvent effects. Validation via in vitro assays (e.g., enzyme inhibition) is critical .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar chromenone derivatives?

  • Answer : Contradictions often arise from:

Structural Variability : Minor substituent changes (e.g., methoxy vs. chloro groups) alter binding affinities. Comparative structure-activity relationship (SAR) studies are essential .

Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (µM vs. nM ranges) impact results. Standardized protocols (e.g., NIH guidelines) improve reproducibility .

Data Validation : Cross-referencing with orthogonal assays (e.g., fluorescence polarization for binding, SPR for kinetics) reduces false positives .

Q. What strategies are recommended for studying this compound’s interaction with cytochrome P450 enzymes?

  • Answer :

  • In Vitro Assays : Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) with NADPH cofactors. Monitor metabolite formation via LC-MS .
  • Inhibition/Induction Studies : Pre-incubate the compound with probe substrates (e.g., midazolam for CYP3A4) to assess competitive/non-competitive inhibition .
  • Computational Modeling : Predict binding modes to active sites, focusing on π-π stacking with heme iron .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationDOE (Design of Experiments), HPLC purity tracking
Structural Elucidation2D NMR (COSY, HSQC), X-ray crystallography
Biological ActivityEnzyme inhibition assays, SPR biosensing
Metabolic StabilityLiver microsome incubation, LC-MS

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